molecular formula C13H15ClN2O3S B2872460 3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide CAS No. 1903123-76-1

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide

Cat. No. B2872460
CAS RN: 1903123-76-1
M. Wt: 314.78
InChI Key: LJMCHWXWXJHPEE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR). Linsitinib has been found to have potential in the treatment of cancer due to its ability to inhibit tumor growth and metastasis.

Scientific Research Applications

DNA Binding and Anticancer Activity

Studies on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," have shown significant effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrate how variations in the sulfonamide derivative can influence DNA interaction and cellular response, leading to apoptosis in tumor cells. Such findings highlight the potential of sulfonamide derivatives in the development of anticancer therapies (González-Álvarez et al., 2013).

Carbonic Anhydrase Inhibitors

Research into primary sulfonamide groups, including those similar in structure to "3-chloro-N-(3-(isoxazol-4-yl)propyl)-4-methylbenzenesulfonamide," has yielded novel classes of carbonic anhydrase inhibitors. These inhibitors have shown strong activity against therapeutically relevant human carbonic anhydrases, which are significant for their roles in various physiological functions and diseases, including glaucoma, epilepsy, and cancer (Sapegin et al., 2018).

Mechanism of Action

Target of Action

It is mentioned in a patent that similar compounds have been used for controlling pests, particularly in soybean crops, indicating that the compound may have pesticidal properties.

Mode of Action

Based on its potential use in pest control , it can be inferred that it might interact with certain biological targets in pests, leading to their eradication.

Biochemical Pathways

Given its potential pesticidal properties , it may interfere with the normal physiological processes of pests, leading to their eradication.

Result of Action

Given its potential use in pest control , it can be inferred that the compound may cause detrimental effects at the molecular and cellular level in pests, leading to their eradication.

Action Environment

Such factors could potentially impact the effectiveness of the compound, especially if it is used in an agricultural setting for pest control .

properties

IUPAC Name

3-chloro-4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-10-4-5-12(7-13(10)14)20(17,18)16-6-2-3-11-8-15-19-9-11/h4-5,7-9,16H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMCHWXWXJHPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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